molecular formula C21H15FN4O4S2 B14985721 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B14985721
M. Wt: 470.5 g/mol
InChI Key: JSHAWOZZMOUSKC-UHFFFAOYSA-N
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Description

The compound 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic molecule that features a variety of functional groups, including a benzodioxin ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the thiadiazole and oxazole rings through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15FN4O4S2

Molecular Weight

470.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H15FN4O4S2/c22-14-4-2-1-3-13(14)11-31-21-25-24-20(32-21)23-19(27)15-10-17(30-26-15)12-5-6-16-18(9-12)29-8-7-28-16/h1-6,9-10H,7-8,11H2,(H,23,24,27)

InChI Key

JSHAWOZZMOUSKC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC5=CC=CC=C5F

Origin of Product

United States

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